(4-methyl-1-oxo[1,2,4]triazino[4,5-a]indol-2(1H)-yl)acetic acid
Description
(4-methyl-1-oxo[1,2,4]triazino[4,5-a]indol-2(1H)-yl)acetic acid is a heterocyclic organic compound characterized by its complex molecular structure, consisting of an indole ring fused with a triazine ring
Properties
IUPAC Name |
2-(4-methyl-1-oxo-[1,2,4]triazino[4,5-a]indol-2-yl)acetic acid | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H11N3O3/c1-8-14-15(7-12(17)18)13(19)11-6-9-4-2-3-5-10(9)16(8)11/h2-6H,7H2,1H3,(H,17,18) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VTCDVUPHSHWYHJ-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=NN(C(=O)C2=CC3=CC=CC=C3N12)CC(=O)O | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H11N3O3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
257.24 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of (4-methyl-1-oxo[1,2,4]triazino[4,5-a]indol-2(1H)-yl)acetic acid typically involves the cyclization of appropriate precursors under controlled conditions. A common synthetic route includes the reaction of 4-methylindole-2-carboxylic acid with hydrazine hydrate to form the triazine ring. The final compound is obtained through cyclization and oxidation reactions, often under acidic or basic conditions.
Industrial Production Methods: Industrial production methods for this compound would likely involve scalable procedures such as batch or continuous flow synthesis, optimizing reaction conditions for maximum yield and purity. Specific catalysts, temperature control, and solvent selection play crucial roles in the efficiency and economic viability of the production process.
Chemical Reactions Analysis
Types of Reactions: (4-methyl-1-oxo[1,2,4]triazino[4,5-a]indol-2(1H)-yl)acetic acid undergoes various types of chemical reactions, including oxidation, reduction, and substitution reactions.
Common Reagents and Conditions:
Oxidation: Uses reagents like potassium permanganate or chromium trioxide under acidic conditions.
Reduction: Involves reagents such as sodium borohydride or lithium aluminium hydride.
Substitution: Halogenating agents or nucleophiles under basic or acidic conditions.
Major Products Formed: The reactions yield a range of products, including hydroxylated derivatives, reduced compounds, and various substituted analogs.
Scientific Research Applications
This compound has a broad spectrum of applications in scientific research:
Chemistry: Used as a starting material or intermediate in the synthesis of complex organic molecules.
Biology: Acts as a probe or inhibitor in biochemical assays to study enzyme functions and pathways.
Medicine: Investigated for its potential therapeutic properties, including anti-cancer, anti-inflammatory, and antimicrobial activities.
Industry: Utilized in the development of advanced materials, such as polymers and dyes.
Mechanism of Action
Molecular Targets and Pathways: The compound exerts its effects through specific molecular interactions with enzymes and receptors. In medicinal chemistry, it may inhibit or activate enzymes by binding to their active sites or altering their conformation. Its mechanism of action often involves interfering with critical biochemical pathways, such as signal transduction or metabolic processes.
Comparison with Similar Compounds
Compared to other heterocyclic compounds, (4-methyl-1-oxo[1,2,4]triazino[4,5-a]indol-2(1H)-yl)acetic acid stands out due to its unique structural features that enhance its reactivity and binding affinity. Similar compounds include:
1,2,4-Triazine derivatives: : Similar ring structure but different substituents.
Indole-2-carboxylic acids: : Similar base structure but without the fused triazine ring.
Azetidine derivatives: : Comparable heterocyclic framework with different functional groups.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
